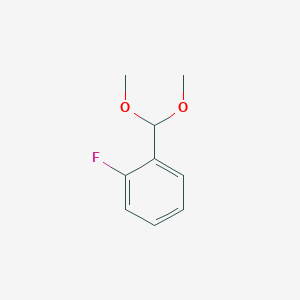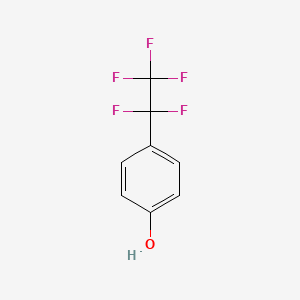
Phenol, 4-(pentafluoroethyl)-
Descripción general
Descripción
Phenol, 4-(pentafluoroethyl)-, also known as 4-(pentafluoroethyl)phenol, is an organic compound with the molecular formula C8H5F5O. It is a derivative of phenol where one of the hydrogen atoms on the benzene ring is replaced by a pentafluoroethyl group. This compound is known for its unique chemical properties due to the presence of the highly electronegative fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenol, 4-(pentafluoroethyl)- can be synthesized through various methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and convenient conditions. The reaction is scalable and can be performed at room temperature with a short reaction time .
Industrial Production Methods: Industrial production of phenol derivatives often involves nucleophilic aromatic substitution reactions. For example, the conversion of aryl halides to phenols can be achieved using strong nucleophiles under specific conditions. This method is advantageous due to its scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Phenol, 4-(pentafluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
Phenol, 4-(pentafluoroethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of phenol, 4-(pentafluoroethyl)- involves its interaction with various molecular targets. The presence of the pentafluoroethyl group enhances its reactivity and ability to participate in chemical reactions. The compound can act as a potent proteolytic agent, dissolving tissue on contact via proteolysis. It can also produce chemical neurolysis when injected next to a nerve .
Comparación Con Compuestos Similares
Phenol, 4-(pentafluoroethyl)- can be compared with other phenolic compounds such as:
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Fluorophenol: A similar compound with a single fluorine atom instead of a pentafluoroethyl group.
4-Chlorophenol: Another similar compound with a chlorine atom instead of a fluorine atom.
Uniqueness: The presence of the pentafluoroethyl group in phenol, 4-(pentafluoroethyl)- makes it unique due to the high electronegativity and reactivity of the fluorine atoms. This enhances its chemical stability and reactivity compared to other phenolic compounds .
Propiedades
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-7(10,8(11,12)13)5-1-3-6(14)4-2-5/h1-4,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCUFRXPNILGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446072 | |
| Record name | Phenol, 4-(pentafluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95881-25-7 | |
| Record name | Phenol, 4-(pentafluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
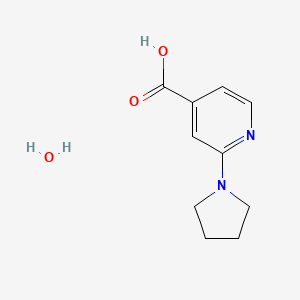


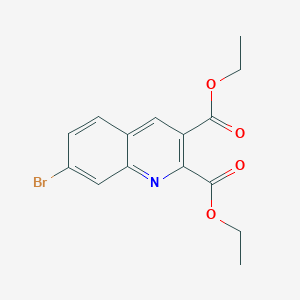
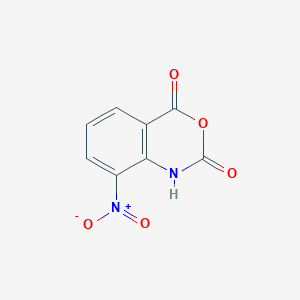



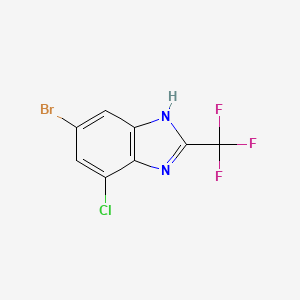



![1-Ethyl-5-nitro-1H-benzo[D]imidazole](/img/structure/B3031976.png)
